NADPH tetracyclohexanamine
NADPH tetracyclohexanamine
NADPH tetra cyclohexanamine is a ubiquitous cofactor and biological reducing agent.
Brand Name:
Vulcanchem
CAS No.:
100929-71-3
VCID:
VC0001441
InChI:
InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1
SMILES:
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Molecular Formula:
C21H30N7O17P3 • 4C6H13N
Molecular Weight:
1142.1
NADPH tetracyclohexanamine
CAS No.: 100929-71-3
Inhibitors
VCID: VC0001441
Molecular Formula: C21H30N7O17P3 • 4C6H13N
Molecular Weight: 1142.1
CAS No. | 100929-71-3 |
---|---|
Product Name | NADPH tetracyclohexanamine |
Molecular Formula | C21H30N7O17P3 • 4C6H13N |
Molecular Weight | 1142.1 |
IUPAC Name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine |
Standard InChI | InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 |
Standard InChIKey | PTKRUDMLGIIORX-ITGWJZMWSA-N |
SMILES | C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Description | NADPH tetra cyclohexanamine is a ubiquitous cofactor and biological reducing agent. |
Synonyms | Nicotinamide adenine dinucleotide phosphate |
PubChem Compound | 71312102 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume